

Levocarnitine free base experimental protocol for cell culture.

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Compound of Interest

Compound Name: AS-1669058 free base

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Application Notes: Levocarnitine Free Base in Cell Culture

Introduction Levocarnitine (L-carnitine) is a naturally occurring amino acid derivative, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation and subsequent energy production.[1][2] Beyond its primary role in lipid metabolism, L-carnitine exhibits potent antioxidant and anti-inflammatory properties.[3][4][5] These characteristics make it a valuable compound for a wide range of cell culture applications, including the investigation of metabolic pathways, protection against oxidative stress, modulation of inflammatory responses, and assessment of its impact on cell viability, proliferation, and apoptosis.[1][6][7] This document provides detailed protocols and application data for the use of levocarnitine free base in cell culture experiments.

Key Applications and Quantitative Data

The effects of levocarnitine can vary significantly depending on the cell type and experimental conditions. The following tables summarize concentrations and observed effects from various studies.

Table 1: Levocarnitine Concentration and Effects on Cell Viability & Proliferation



Cell Line	Concentration Range	Duration	Effect	Reference
HL7702 (Human Hepatocytes)	0.01 - 3 mM	24h	No significant effect on cell growth.	[6]
HL7702 (Human Hepatocytes)	5 mM	24h	Significant inhibitory effect on cell growth.	[6]
MDA-MB-231 CD44+ (Cancer Stem Cells)	0.5, 1, 10 mM	24h	No remarkable changes in cell viability.	[1]
MDA-MB-231 CD44+ (Cancer Stem Cells)	2.5 mM, 5 mM	24h	Significant reduction in cell proliferation.	[1]

| HepG2 (Hepatocellular Carcinoma) | Dose-dependent | - | Decreased cell viability and cell cycle arrest at G0/G1. |[8]|

Table 2: Levocarnitine Applications in Oxidative Stress and Apoptosis



Cell Line	Concentration	Application	Key Finding	Reference
HL7702 (Human Hepatocytes)	0.1 - 1 mM	Protection against H ₂ O ₂ - induced oxidative stress	Dose- dependently reduced cell viability loss and scavenged ROS.	[6]
C2C12 (Murine Myoblasts)	500 μΜ	Protection against menadione- induced oxidative stress	Diminished cell death and reduced ROS production.	[7]
MDA-MB-231 CD44+ (Cancer Stem Cells)	2.5 mM	Induction of Apoptosis	Increased the percentage of early apoptotic cells to ~16%.	[1]

| Human Osteoblast-like cells | 5 mM | Antioxidant effect | Enhanced mitochondrial activity and improved antioxidant defense. |[9]|

Table 3: Levocarnitine in Lipid Metabolism and Inflammation Studies



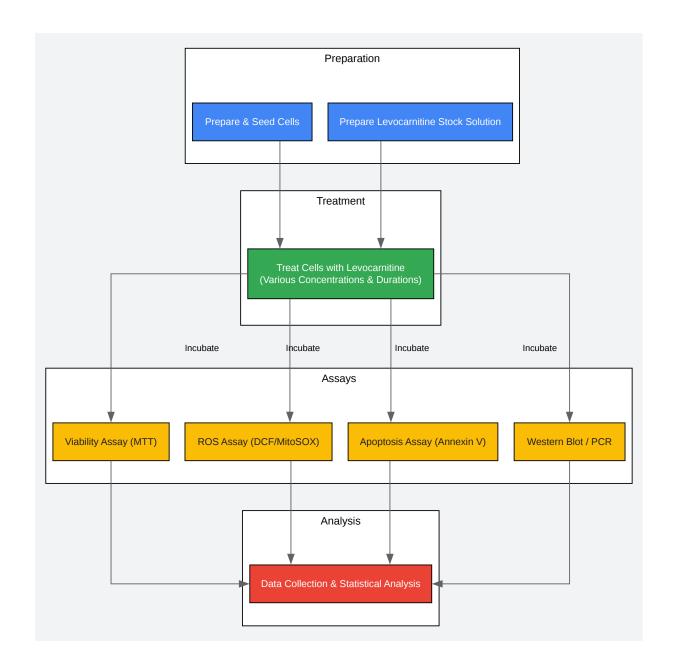
Cell Line/System	Concentration	Application	Key Finding	Reference
Porcine Oocytes	0.6 - 5 mg/mL	Enhancement of lipid metabolism	Lowered intracellular lipid content and ROS levels.	[10]
Bovine Embryos	1.518 - 3.030 mM	Improvement of cryotolerance	Enhanced lipid metabolism, leading to improved development.	[11]
RAW 264.7 (Murine Macrophages)	-	Anti- inflammatory response	Suppressed nitric oxide (NO) synthesis.	[4]

 $|\ \ Human\ \ Leukocytes\ |\ -\ |\ Modulation\ of\ immune\ response\ |\ Shift\ from\ pro-inflammatory\ to\ anti-inflammatory\ state.\ |[12]\ |$

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for studying levocarnitine's effects and the key signaling pathways it modulates.

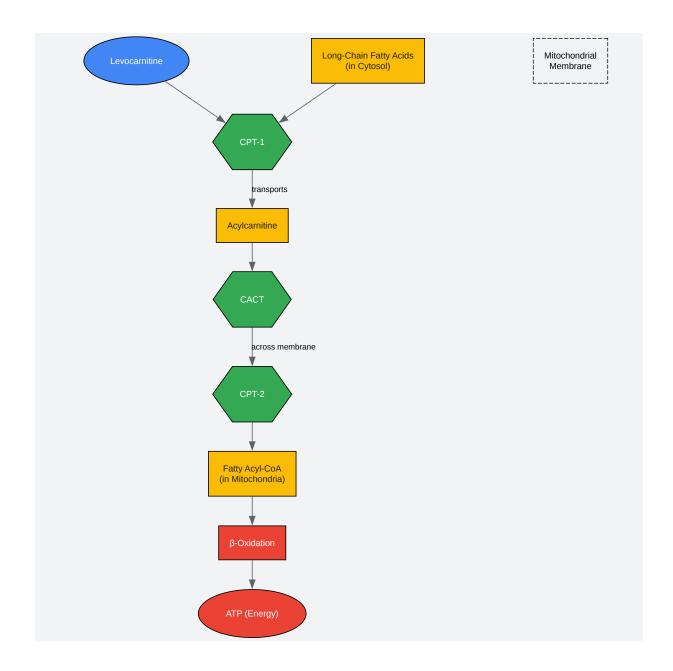




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Caption: General experimental workflow for cell culture studies with Levocarnitine.





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Caption: Levocarnitine's core function in transporting fatty acids for β -oxidation.





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Caption: Levocarnitine's antioxidant mechanism via ROS scavenging and PPAR- α activation.

Detailed Experimental Protocols Protocol 1: Cell Viability Assessment using MTT Assay

Methodological & Application





This protocol is used to determine the effect of levocarnitine on cell proliferation and to assess its potential cytotoxicity at high concentrations.

Materials:

- Levocarnitine free base
- Sterile PBS (Phosphate-Buffered Saline)
- Complete cell culture medium (e.g., DMEM with 10% FCS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)

Procedure:

- Cell Seeding: Seed cells (e.g., HL7702) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Levocarnitine Preparation: Prepare a stock solution of levocarnitine in sterile PBS or culture medium. Further dilute the stock to desired final concentrations (e.g., 0.01, 0.1, 1, 3, 5 mM).
- Treatment: Remove the old medium from the wells. Add 100 μL of medium containing the different concentrations of levocarnitine. Include untreated wells as a control.
- Incubation: Incubate the plate for the desired period (e.g., 24 hours).[1]
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 μL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 5-10 minutes.



- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the untreated control group.

Protocol 2: Intracellular ROS Measurement

This protocol measures the antioxidant capacity of levocarnitine by quantifying its ability to reduce intracellular reactive oxygen species (ROS).

Materials:

- DCFH-DA (2',7'-dichlorofluorescin diacetate) or MitoSOX™ Red
- Oxidative stress inducer (e.g., H₂O₂, menadione)
- Levocarnitine
- Black, clear-bottom 96-well plates or flow cytometry tubes
- Hanks' Balanced Salt Solution (HBSS) or PBS

Procedure:

- Cell Seeding and Treatment: Seed cells in the appropriate culture vessel. Pre-incubate the
 cells with various concentrations of levocarnitine (e.g., 0.1 1 mM) for a specific duration
 (e.g., 12 hours) before inducing oxidative stress.[6]
- Induction of Oxidative Stress: Add an oxidative stress inducer like H₂O₂ (e.g., 300 μM) or menadione (e.g., 9 μM) and incubate for the required time (e.g., 12-24 hours).[6][7] Include control groups (untreated, levocarnitine alone, inducer alone).
- Probe Loading: Wash the cells twice with warm PBS. Load the cells with a fluorescent probe.
 - $\circ~$ For DCFH-DA: Incubate with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C.
 - For MitoSOX™ Red: Incubate with 5 μM MitoSOX™ Red for 15 minutes at 37°C in the dark.[7]



Measurement:

- Plate Reader: Wash cells with PBS and measure the fluorescence (for DCF: Ex/Em ~485/535 nm).
- Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze immediately using a flow cytometer (e.g., FL3 channel for MitoSOX Red).[7]
- Analysis: Compare the fluorescence intensity of the treated groups to the control groups. A
 decrease in fluorescence in the levocarnitine-treated groups indicates ROS scavenging.[6]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with levocarnitine.

Materials:

- Annexin V-FITC/PI Apoptosis Detection Kit
- 1X Binding Buffer
- Flow cytometry tubes
- Levocarnitine

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the
 cells with the desired concentrations of levocarnitine (e.g., 2.5 mM and 5 mM) for 24 hours.
 [1]
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 600 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.



- Staining: Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add
 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
 - Viable cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.[1]
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

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